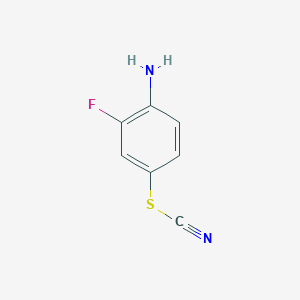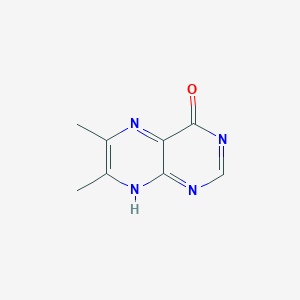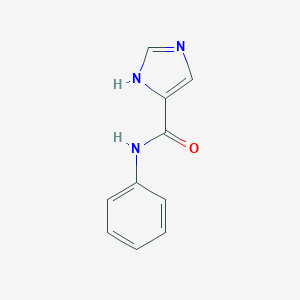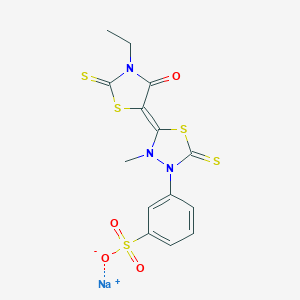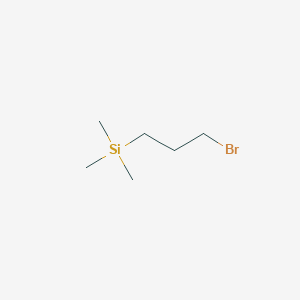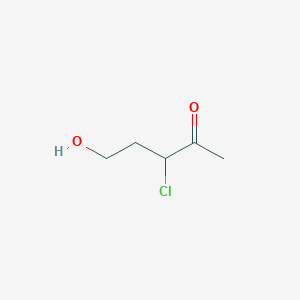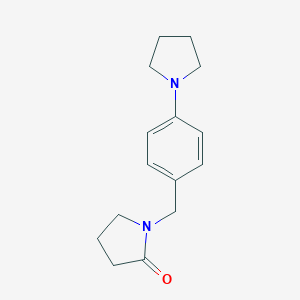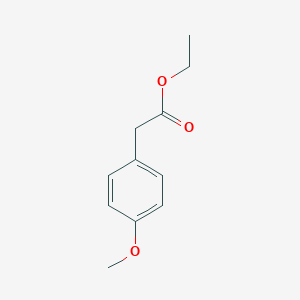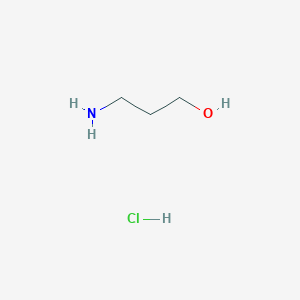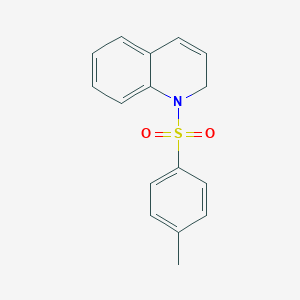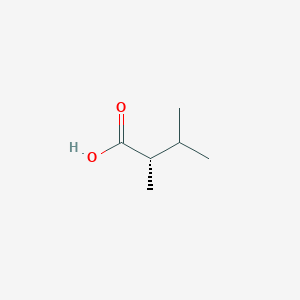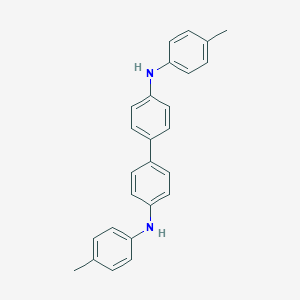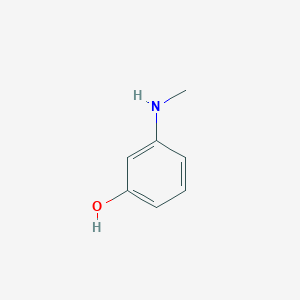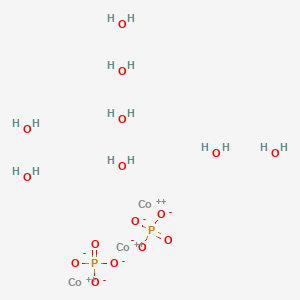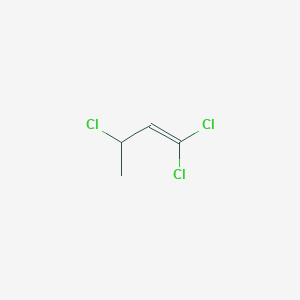
1,1,3-Trichloro-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trichloro-1-butene (TCB) is a colorless liquid that is widely used in various industrial applications. It is a halogenated unsaturated hydrocarbon that is commonly used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemicals. TCB has been extensively studied for its chemical and physical properties, as well as its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,1,3-Trichloro-1-butene is not fully understood, but it is believed to act as an alkylating agent, which can lead to DNA damage and cell death. 1,1,3-Trichloro-1-butene has been shown to have cytotoxic effects on various cell lines, including cancer cells.
Biochemische Und Physiologische Effekte
1,1,3-Trichloro-1-butene has been shown to have a variety of biochemical and physiological effects on living organisms. In animal studies, 1,1,3-Trichloro-1-butene has been shown to cause liver damage and kidney damage. 1,1,3-Trichloro-1-butene has also been shown to have teratogenic effects, causing birth defects in animal offspring.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,3-Trichloro-1-butene has several advantages as a laboratory reagent, including its high reactivity and its ability to form stable adducts with various molecules. However, 1,1,3-Trichloro-1-butene also has several limitations, including its toxicity and its potential for environmental contamination.
Zukünftige Richtungen
There are several future directions for research on 1,1,3-Trichloro-1-butene. One area of research is the development of new synthetic methods for 1,1,3-Trichloro-1-butene that are more efficient and environmentally friendly. Another area of research is the study of 1,1,3-Trichloro-1-butene's potential applications in the field of materials science. Finally, further research is needed to fully understand the mechanism of action of 1,1,3-Trichloro-1-butene and its potential implications for human health and the environment.
Synthesemethoden
1,1,3-Trichloro-1-butene can be synthesized through several methods, including the reaction of 1,3-butadiene with chlorine gas and the reaction of 1,1,3-trichloro-2-butene with sodium hydroxide. The latter method is more commonly used due to its higher yield and lower cost. The synthesis of 1,1,3-Trichloro-1-butene requires careful control of reaction conditions, including temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trichloro-1-butene has been extensively studied for its potential applications in various fields. In the agrochemical industry, 1,1,3-Trichloro-1-butene is used as an intermediate in the production of herbicides and insecticides. In the pharmaceutical industry, 1,1,3-Trichloro-1-butene is used as a starting material for the synthesis of various drugs. 1,1,3-Trichloro-1-butene has also been studied for its potential applications in the field of materials science, including the production of polymers and other materials.
Eigenschaften
CAS-Nummer |
13279-86-2 |
|---|---|
Produktname |
1,1,3-Trichloro-1-butene |
Molekularformel |
C4H5Cl3 |
Molekulargewicht |
159.44 g/mol |
IUPAC-Name |
1,1,3-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3 |
InChI-Schlüssel |
DXLYBTCQQZDCQD-UHFFFAOYSA-N |
SMILES |
CC(C=C(Cl)Cl)Cl |
Kanonische SMILES |
CC(C=C(Cl)Cl)Cl |
Synonyme |
1,1,3-Trichloro-1-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



